molecular formula C19H18ClFN2O2 B2651071 N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-11-4

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2651071
CAS No.: 899755-11-4
M. Wt: 360.81
InChI Key: QCYYZYAOBGFBJY-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, a phenyl group, and a benzoyl moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:

  • Formation of 2-chloro-6-fluorobenzoyl chloride: : This intermediate is prepared by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

  • Acylation of N-phenylpiperidine: : The 2-chloro-6-fluorobenzoyl chloride is then reacted with N-phenylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the benzoyl ring. Common reagents include nucleophiles like amines or thiols.

  • Oxidation and Reduction: : The piperidine ring can be subjected to oxidation or reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can lead to the formation of N-oxide derivatives.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: N-oxide derivatives of the piperidine ring.

    Hydrolysis: 2-chloro-6-fluorobenzoic acid and N-phenylpiperidine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide
  • N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
  • N-(2-chloro-6-methylbenzoyl)-N-phenylpiperidine-1-carboxamide

Uniqueness

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents may enhance its binding affinity to molecular targets and improve its stability under various conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYYZYAOBGFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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